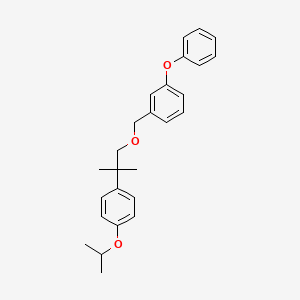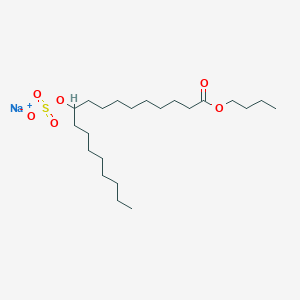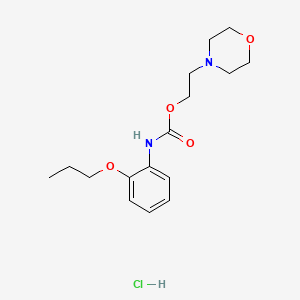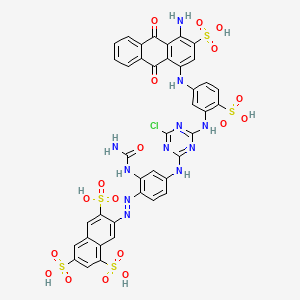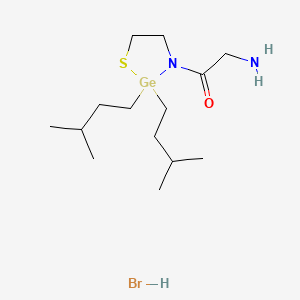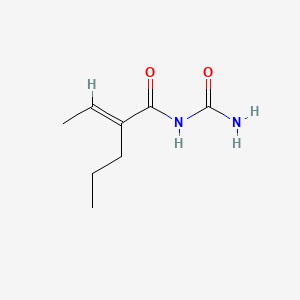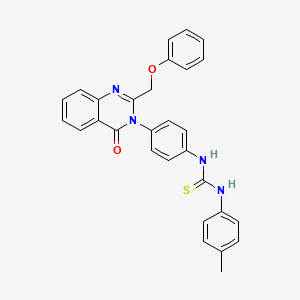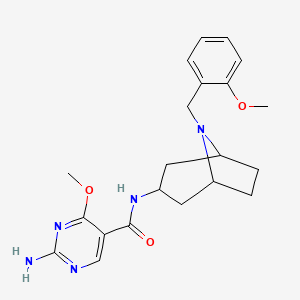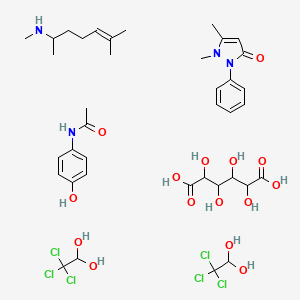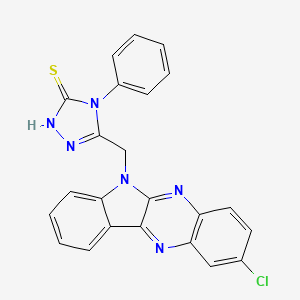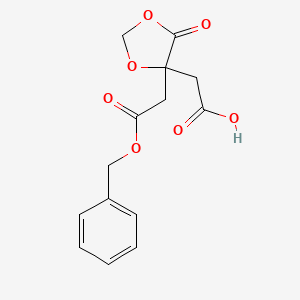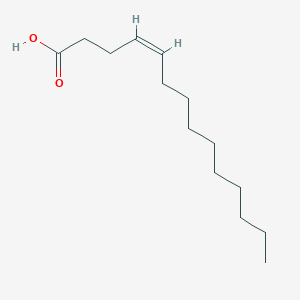
Tsuzuic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tsuzuic acid, also known by its IUPAC name (Z)-tetradec-4-enoic acid, is a long-chain fatty acid with the molecular formula C14H26O2. It is characterized by the presence of a double bond at the fourth carbon atom in the chain, giving it a unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tsuzuic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of tetradecynoic acid, which introduces a double bond at the desired position. The reaction typically uses a palladium catalyst under controlled hydrogenation conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as certain plant oils, followed by purification processes. The extraction process may include solvent extraction, distillation, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Tsuzuic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The double bond in this compound can be reduced to form tetradecanoic acid using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The carboxyl group of this compound can participate in nucleophilic substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Tetradecanoic acid.
Substitution: Esters and amides.
Scientific Research Applications
Tsuzuic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which tsuzuic acid exerts its effects involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a ligand for certain receptors and enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Oleic Acid: Another long-chain fatty acid with a double bond at the ninth carbon atom.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbon atoms.
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the seventh carbon atom.
Uniqueness of Tsuzuic Acid: this compound is unique due to its specific double bond position and its role in certain metabolic pathways. Unlike oleic and linoleic acids, which are more common in dietary sources, this compound is less prevalent and has distinct biological functions and industrial applications.
Properties
CAS No. |
7089-44-3 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(Z)-tetradec-4-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-11H,2-9,12-13H2,1H3,(H,15,16)/b11-10- |
InChI Key |
CUVLOCDGQCUQSI-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CCC(=O)O |
Canonical SMILES |
CCCCCCCCCC=CCCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


